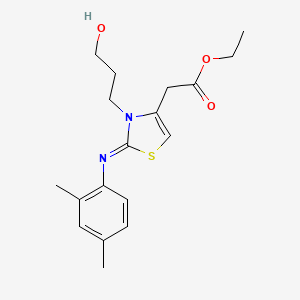

(Z)-ethyl 2-(2-((2,4-dimethylphenyl)imino)-3-(3-hydroxypropyl)-2,3-dihydrothiazol-4-yl)acetate

Description

This compound belongs to the thiazole-derived iminothiazolidinone class, characterized by a dihydrothiazol-4-yl acetate backbone. Its structure includes a 2,4-dimethylphenyl substituent on the imino group and a 3-hydroxypropyl group at position 3 of the thiazolidinone ring.

Properties

IUPAC Name |

ethyl 2-[2-(2,4-dimethylphenyl)imino-3-(3-hydroxypropyl)-1,3-thiazol-4-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O3S/c1-4-23-17(22)11-15-12-24-18(20(15)8-5-9-21)19-16-7-6-13(2)10-14(16)3/h6-7,10,12,21H,4-5,8-9,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIXBKKQYKLBBRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=NC2=C(C=C(C=C2)C)C)N1CCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (Z)-ethyl 2-(2-((2,4-dimethylphenyl)imino)-3-(3-hydroxypropyl)-2,3-dihydrothiazol-4-yl)acetate is a thiazole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C₁₄H₁₉N₃O₃S

- Molecular Weight : 303.38 g/mol

- CAS Number : Not specifically available in the provided sources.

The compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Thiazole derivatives have been extensively studied for their antimicrobial properties. A study by Vessally et al. (2016) highlighted that compounds with thiazole moieties exhibit significant antibacterial and antifungal activities. The specific activity of this compound against various bacterial strains remains to be fully elucidated but is expected to follow the trend observed in similar thiazole compounds.

Anticancer Properties

Thiazoles have also been implicated in cancer research due to their ability to inhibit tumor growth. The compound's structural features suggest potential interactions with cancer-related targets. For instance, compounds with similar thiazole structures have shown efficacy in inhibiting indoleamine 2,3-dioxygenase (IDO), an enzyme linked to tumor immunosuppression . This inhibition could enhance the effectiveness of existing anticancer therapies.

The proposed mechanisms through which this compound exerts its biological effects include:

- Enzymatic Inhibition : Similar thiazole derivatives have been shown to inhibit enzymes involved in metabolic pathways critical for cancer cell proliferation.

- Reactive Oxygen Species (ROS) Modulation : Some studies indicate that thiazole compounds can influence ROS levels within cells, potentially leading to apoptosis in cancer cells.

Case Studies and Research Findings

-

Study on Anticancer Activity :

A research study published in Bioorganic & Medicinal Chemistry examined several thiazole derivatives for their anticancer properties. The findings indicated that modifications to the thiazole ring significantly affected their potency against various cancer cell lines . -

Antibacterial Screening :

In a screening study focusing on thiazole derivatives, several compounds exhibited promising antibacterial activity against Gram-positive and Gram-negative bacteria. While specific data on this compound was not provided, it is reasonable to anticipate similar activity based on structural similarities .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of (Z)-ethyl 2-(2-((2,4-dimethylphenyl)imino)-3-(3-hydroxypropyl)-2,3-dihydrothiazol-4-yl)acetate is C18H24N2O3S, with a molecular weight of 348.46 g/mol. The compound exhibits a thiazole ring structure that contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of thiazole derivatives in anticancer therapy. The thiazole moiety in this compound has shown promise in inhibiting cancer cell proliferation. For instance, compounds with similar structures have been investigated for their ability to induce apoptosis in prostate cancer and melanoma cells .

Antimicrobial Properties

Thiazole derivatives are also recognized for their antimicrobial properties. Research indicates that compounds containing thiazole rings can exhibit significant antibacterial and antifungal activities. This suggests that this compound may serve as a lead compound for developing new antimicrobial agents .

Pesticide Development

The structural characteristics of this compound make it a candidate for pesticide formulation. Thiazole derivatives have been explored for their effectiveness against various agricultural pests and pathogens. The compound's potential role in enhancing crop protection strategies could be significant, particularly in integrated pest management systems .

Polymer Chemistry

In material science, the incorporation of thiazole derivatives into polymer matrices has been investigated for enhancing material properties such as thermal stability and mechanical strength. The functional groups present in this compound can be utilized to modify polymer surfaces or create new composite materials with improved characteristics .

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Thiazole Ring

- Halogenated Derivatives: Methyl 2-((Z)-3-(4,6-dichlorobenzo[d]thiazol-2-yl)-2-((2,4-dichlorobenzoyl)imino)-4-oxothiazolidin-5-ylidene)acetate (2j) features di-halogen substitutions, demonstrating significantly higher inhibitory activity compared to non-halogenated analogs. This highlights the role of halogens in enhancing bioactivity, likely through improved target binding or metabolic stability .

- Hydroxypropyl vs. Sulfonyl Groups: Ethyl (Z)-2-(3-hydroxy-2-((3-(phenylsulfonyl)propanoyl)imino)-2,3-dihydrothiazol-4-yl)acetate (15b) replaces the hydroxypropyl group with a sulfonyl-propanoyl chain.

Data Table: Key Structural and Functional Comparisons

Structural and Mechanistic Insights

- Z-Configuration: NMR data for analogs like 15b and 23c confirm the Z-configuration of the imino group, critical for maintaining planar geometry and intermolecular interactions .

- Solubility vs. Bioactivity : The hydroxypropyl group in the target compound may improve aqueous solubility compared to sulfonyl or halogenated derivatives, though this could trade off with reduced membrane permeability .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (Z)-ethyl 2-(2-((2,4-dimethylphenyl)imino)-3-(3-hydroxypropyl)-2,3-dihydrothiazol-4-yl)acetate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves forming the thiazole ring via cyclization of thiourea derivatives with α-halo ketones or esters, followed by functionalization (e.g., introducing the 3-hydroxypropyl group). Key steps include:

- Thiazole ring formation : Use reflux conditions in polar aprotic solvents (e.g., acetone or ethanol) for 8–12 hours .

- pH control : Basify the reaction mixture to pH 8–9 during workup to precipitate intermediates .

- Purification : Employ column chromatography or recrystallization for intermediates, and HPLC for final product purification .

- Critical parameters : Temperature (60–80°C), solvent polarity, and stoichiometric ratios of reactants significantly impact yield (typically 60–80%) .

Q. How can spectroscopic and chromatographic techniques confirm the structure and purity of this compound?

- Methodological Answer : A combination of analytical methods is essential:

- NMR spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., Z-configuration of the imino group, 3-hydroxypropyl chain) and confirms stereochemistry .

- HPLC : Quantifies purity (>95% for biological assays) using reverse-phase columns and UV detection .

- Mass spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]⁺ ion) .

- X-ray crystallography : Resolves 3D conformation if single crystals are obtainable .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from variations in assay conditions or impurities. Mitigation strategies include:

- Standardized assays : Replicate studies under controlled conditions (e.g., fixed pH, temperature) using reference compounds .

- Purity validation : Re-test batches with ≥98% purity (via HPLC) to exclude confounding effects from byproducts .

- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., 2,4-dimethylphenyl or 3-hydroxypropyl groups) to isolate pharmacophores .

Q. What computational approaches are effective in predicting the compound’s reactivity and binding interactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO/LUMO energies) to predict sites for electrophilic/nucleophilic attack .

- Molecular docking : Simulates interactions with biological targets (e.g., enzymes) using software like AutoDock Vina; validate with experimental IC₅₀ values .

- MD simulations : Assess stability of ligand-target complexes over nanosecond timescales to prioritize candidates for synthesis .

Q. How should environmental fate studies be designed to assess this compound’s ecological impact?

- Methodological Answer : Adapt frameworks from long-term environmental projects (e.g., INCHEMBIOL ):

- Abiotic studies : Measure hydrolysis/photodegradation rates under varying pH and UV exposure.

- Biotic studies : Test acute/chronic toxicity in model organisms (e.g., Daphnia magna) at ecologically relevant concentrations.

- Partitioning assays : Determine log P (octanol-water) and soil adsorption coefficients (Kd) to model environmental distribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.